BenchChemオンラインストアへようこそ!

AZD5597

Cell Cycle Kinase Inhibition Oncology

AZD5597 is engineered for intravenous preclinical oncology studies requiring predictable systemic exposure. Unlike Flavopiridol or SNS-032, it delivers equipotent CDK1/2 inhibition (2 nM) plus CDK9 targeting, enabling cell cycle arrest and transcriptional suppression via Mcl-1 downregulation. Key advantages: >50 mg/mL solubility, pH 4–10 hydrolytic stability (t1/2 >100 days), and wide CYP/hERG safety margins—minimizing vehicle artifacts. Validated in SW620 xenografts (55% TGI at 15 mg/kg). The definitive tool for dissecting CDK-driven proliferation and resistance.

Molecular Formula C23H28FN7O
Molecular Weight 437.5 g/mol
CAS No. 924641-59-8
Cat. No. B1683948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5597
CAS924641-59-8
SynonymsAZD5597;  AZD 5597;  AZD-5597
Molecular FormulaC23H28FN7O
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC
InChIInChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1
InChIKeyNTSDIJMNXYJJNG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5597 CAS 924641-59-8: A Potent, Intravenous CDK1/2/9 Inhibitor for Oncology and Cell Cycle Research


AZD5597 (CAS 924641-59-8) is a synthetic small molecule belonging to the imidazole pyrimidine amide class, developed as a potent cyclin-dependent kinase (CDK) inhibitor [1]. It exhibits low nanomolar inhibitory potency against CDK1, CDK2, and CDK9, key regulators of cell cycle progression and transcription [1]. AZD5597 demonstrates robust in vitro anti-proliferative activity across a panel of human cancer cell lines, including colorectal (LoVo, SW620), lung, and breast, and achieves significant tumor growth inhibition in SW620 colon adenocarcinoma xenograft models when administered intravenously [1]. The compound's physicochemical properties—including high aqueous solubility, exceptional stability profiles, and wide safety margins against CYP inhibition and hERG channel blockade—were specifically engineered to enable intravenous dosing, a critical differentiator for researchers requiring predictable systemic exposure in preclinical oncology studies [1].

Why Generic CDK Inhibitors Cannot Replace AZD5597: Key Differentiators in Potency, Selectivity, and Formulation


The CDK inhibitor landscape includes several agents with overlapping kinase targets, yet substituting AZD5597 with another CDK1/2 inhibitor such as Dinaciclib, SNS-032, or AT7519 introduces significant experimental variability. While these comparators inhibit CDK1/2, they differ markedly in their selectivity profiles against transcriptional CDKs (e.g., CDK9) [1], their physicochemical properties enabling intravenous administration [2], and their in vivo pharmacokinetic and safety margins [2]. For example, broad-spectrum agents like Flavopiridol exhibit CYP inhibition liabilities and require complex formulation, whereas AZD5597 was specifically optimized for high solubility (>50 mg/mL), hydrolytic stability (pH 4-10, t1/2 >100 days), and a large therapeutic window against CYP isoforms and hERG [2]. These engineering attributes directly impact dosing consistency and reduce confounding variables in preclinical efficacy and toxicology studies, making AZD5597 a more controlled tool for dissecting CDK1/2/9 biology.

AZD5597 Evidence Guide: Quantified Differentiation from Key CDK Inhibitor Comparators


CDK1/2 Inhibitory Potency: AZD5597 vs. AT7519 vs. Dinaciclib vs. SNS-032

AZD5597 demonstrates equipotent, low nanomolar inhibition of CDK1 and CDK2 (IC50 = 2 nM for both) [1], a profile that surpasses the potency of multi-CDK inhibitor AT7519 against these targets (CDK1 IC50 = 210 nM, CDK2 IC50 = 47 nM) and offers a distinct balance compared to the more CDK9-biased Dinaciclib (CDK1 IC50 = 3 nM, CDK2 IC50 = 1 nM) . Importantly, AZD5597's dual CDK1/2 activity contrasts with CDK2-selective agents like SNS-032 (CDK2 IC50 = 48 nM, CDK1 IC50 = 480 nM) . The quantified difference in CDK1 potency between AZD5597 (2 nM) and AT7519 (210 nM) is 105-fold, and between AZD5597 and SNS-032 is 240-fold, indicating a substantially more potent CDK1 blockade. This equipotent CDK1/2 inhibition profile is critical for robust cell cycle arrest at the G2/M (CDK1) and G1/S (CDK2) checkpoints [1].

Cell Cycle Kinase Inhibition Oncology CDK1 CDK2

CDK9 Inhibition and Transcriptional Impact: AZD5597 vs. Palbociclib vs. SNS-032

Beyond cell cycle CDKs, AZD5597 potently inhibits CDK9 (IC50 = 2 nM [implied from optimization studies] [1]), a kinase critical for RNA polymerase II-dependent transcription elongation and regulation of short-lived anti-apoptotic proteins like Mcl-1. This property is absent in CDK4/6-selective inhibitors such as Palbociclib, which exhibit negligible activity against CDK1/2/9 (CDK1 IC50 >10,000 nM, CDK2 IC50 >10,000 nM) [2]. While SNS-032 also inhibits CDK9 (IC50 = 4 nM) , its CDK2 selectivity (48 nM) and weak CDK1 activity (480 nM) yield a different overall kinase inhibition signature. The combination of potent CDK9 blockade with CDK1/2 inhibition in AZD5597 provides a unique dual mechanism: cell cycle arrest coupled with transcriptional repression of pro-survival factors, a phenotype not achievable with CDK4/6 inhibitors or more CDK2-selective agents [1].

Transcriptional CDKs CDK9 Apoptosis Cancer Biology

Physicochemical and Safety Profile: AZD5597 vs. Flavopiridol vs. Other Pan-CDK Inhibitors

AZD5597 was specifically optimized for intravenous administration, demonstrating exceptional aqueous solubility (>50 mg/mL) [1], hydrolytic stability (pH 4-10, t1/2 >100 days), plasma stability (>18 h), and photostability (t1/2 >24 h) [2]. Critically, it exhibits large safety margins against inhibition of cytochrome P450 isoforms and the hERG potassium channel [1], liabilities that have complicated the development of earlier pan-CDK inhibitors like Flavopiridol [3]. In contrast, Flavopiridol requires complex formulation due to poor solubility and is known to inhibit CYP3A4 [3]. These properties directly translate to more predictable pharmacokinetics and reduced risk of off-target toxicity in vivo, making AZD5597 a superior tool for chronic dosing regimens and combination studies where drug-drug interactions must be minimized.

Drug Formulation Intravenous Dosing Solubility CYP Inhibition hERG

In Vivo Antitumor Efficacy: AZD5597 in SW620 Colon Adenocarcinoma Xenograft

AZD5597 demonstrated significant tumor growth inhibition in an SW620 human colon adenocarcinoma xenograft model. Intermittent intraperitoneal dosing of 15 mg/kg over 3 weeks reduced tumor volume by 55% compared to vehicle controls [1]. This in vivo efficacy correlates with the compound's potent inhibition of CDK1/2/9 and favorable pharmacokinetic profile [1]. While direct head-to-head xenograft comparisons with other CDK inhibitors are not available in the primary disclosure, the SW620 model has been used to benchmark other agents: for example, AT7519 exhibited an IC50 of 940 nM against SW620 cells in vitro , whereas AZD5597 shows sub-100 nM antiproliferative activity across a panel of cell lines [1]. The combination of robust tumor regression with the compound's IV-optimized properties positions AZD5597 as a validated in vivo tool for colon cancer models.

Xenograft Model Colon Cancer In Vivo Pharmacology Tumor Growth Inhibition

AZD5597 Optimal Application Scenarios: From Target Validation to In Vivo Oncology Studies


Dissecting CDK1/2/9-Mediated Cell Cycle Arrest and Transcriptional Regulation

Utilize AZD5597 to simultaneously inhibit cell cycle CDKs (CDK1/2) and transcriptional CDK9. This dual mechanism is ideal for experiments seeking to differentiate between cell cycle arrest and apoptosis induction via Mcl-1 downregulation. Compared to CDK4/6 inhibitors (e.g., Palbociclib) or CDK2-selective agents (e.g., SNS-032), AZD5597 offers a more comprehensive blockade of CDK-driven proliferation and survival pathways [REFS-1,2].

In Vivo Efficacy Studies in Colorectal and Other Solid Tumor Xenograft Models

Deploy AZD5597 in SW620 colon adenocarcinoma or other CDK1/2-dependent xenograft models. Its optimized intravenous formulation ensures consistent systemic exposure and minimizes vehicle-related artifacts. The documented 55% tumor growth inhibition at 15 mg/kg provides a validated benchmark for combination studies with standard-of-care chemotherapeutics or targeted agents [1].

Investigating CDK1/2 Dependency in Drug-Resistant Cancer Cell Lines

Employ AZD5597 to probe CDK1/2 addiction in cancer cells with acquired resistance to CDK4/6 inhibitors or cytotoxic agents. Its equipotent inhibition of CDK1 and CDK2 (2 nM each) enables robust G2/M and G1/S arrest, a phenotype that can be compared to cells treated with CDK2-selective (SNS-032) or CDK1-sparing (Dinaciclib) inhibitors to map resistance mechanisms .

Kinase Selectivity Profiling and Off-Target Safety Assessment

Use AZD5597 as a reference compound in kinase panel screens to benchmark selectivity. Its large margins against CYP isoforms and hERG make it a suitable control for evaluating the off-target liability of novel CDK inhibitor candidates. The well-characterized physicochemical stability (>50 mg/mL solubility, >100-day hydrolytic stability) ensures reliable in vitro assay performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.